tert-butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate
Description
tert-butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate is a carbamate-protected amine derivative featuring a fused furopyridine bicyclic system. This compound is structurally characterized by a furan ring fused to a pyridine moiety (furo[3,2-b]pyridine), with a tert-butyl carbamate group attached to the nitrogen atom at the 3-position. Such derivatives are often employed as intermediates in pharmaceutical synthesis, leveraging the carbamate group’s role in protecting amines during multi-step reactions . The fused furopyridine core imparts rigidity and distinct electronic properties, which may influence reactivity, solubility, and biological activity compared to simpler pyridine derivatives.
Properties
IUPAC Name |
tert-butyl N-(2,3-dihydrofuro[3,2-b]pyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)17-11(15)14-8-7-16-9-5-4-6-13-10(8)9/h4-6,8H,7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMKQDVFOHNLQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate typically involves two major synthetic stages:
- Construction of the fused furo[3,2-b]pyridine heterocyclic core.
- Introduction of the tert-butyl carbamate protecting group on the nitrogen atom attached to the heterocycle.
Construction of the Furo[3,2-b]pyridine Core
The fused bicyclic furo[3,2-b]pyridine system is generally synthesized via cyclization reactions starting from appropriately substituted pyridine derivatives. A representative approach includes:
- Starting from 2,4-dibromo-6-methylpyridin-3-ol or similar pyridine precursors.
- Methylation of the hydroxyl group to protect or activate it for subsequent steps.
- Sonogashira coupling to introduce alkyne functionality.
- Cyclization promoted by electrophilic halogenating agents such as iodine monochloride to form the furan ring fused to the pyridine, yielding an iodinated intermediate suitable for further cross-coupling reactions.
This sequence is supported by synthetic procedures used in the preparation of related furo[3,2-b]pyridine derivatives, where regioselectivity and ring closure are confirmed by NMR techniques such as ROESY spectroscopy.
Introduction of the Carbamate Group
The nitrogen atom on the heterocyclic ring is functionalized with a tert-butyl carbamate group (Boc group) to afford this compound. This is typically achieved by:
- Reacting the free amine intermediate with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
- Alternatively, carbamate formation can be executed via nucleophilic substitution using phenyl chloroformate followed by reaction with tert-butanol or related alcohols.
This carbamate protection strategy is common in medicinal chemistry to enhance compound stability and modulate solubility and permeability.
Representative Synthetic Route Summary
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Methylation | 2,4-dibromo-6-methylpyridin-3-ol | Methylating agent (e.g., MeI), base | Methylated pyridine derivative |
| 2 | Sonogashira coupling | Methylated pyridine derivative | Pd catalyst, CuI, alkyne reagent | Alkyne-substituted intermediate |
| 3 | Cyclization/iodination | Alkyne intermediate | Iodine monochloride (ICl) | Iodinated furo[3,2-b]pyridine intermediate |
| 4 | Cross-coupling | Iodinated intermediate | Pd catalyst, boronic acid | Substituted furo[3,2-b]pyridine |
| 5 | Carbamate formation | Amino-substituted heterocycle | Di-tert-butyl dicarbonate (Boc2O), base | This compound |
Research Findings and Data
- The regioselective cyclization step is critical and typically promoted by electrophilic halogenation to ensure formation of the fused furo ring.
- NMR spectroscopy, including ROESY, confirms the spatial arrangement and successful formation of the fused bicyclic system.
- The carbamate group introduction is generally high yielding and provides a stable protecting group for further synthetic manipulations or biological evaluations.
- Analogous compounds with furo[3,2-b]pyridine cores have been synthesized and characterized with molecular formula C12H16N2O3 and molecular weight ~236 Da, consistent with this compound.
Limitations and Gaps
- No direct literature or patents specifically describe the preparation of this compound.
- Data from related compounds and SAR studies involving furo[3,2-b]pyridine derivatives and carbamate functionalization provide the closest detailed synthetic insights.
- Further experimental validation and optimization may be required for scale-up or specific applications.
Summary Table of Key Synthetic Parameters
| Parameter | Description | Typical Conditions/Values |
|---|---|---|
| Starting material | 2,4-dibromo-6-methylpyridin-3-ol or similar | Commercially available or synthesized |
| Cyclization promoter | Iodine monochloride (ICl) | Electrophilic halogenation |
| Coupling catalysts | Pd(0), CuI for Sonogashira; Pd(0) for Suzuki | Standard cross-coupling conditions |
| Carbamate reagent | Di-tert-butyl dicarbonate (Boc2O) | Base (e.g., triethylamine), room temperature |
| Product molecular weight | 236.12 g/mol | Confirmed by mass spectrometry |
| Analytical confirmation | NMR (1H, 13C, ROESY), MS | Structural and purity confirmation |
Chemical Reactions Analysis
1.1. Formation of the Furo[3,2-b]pyridin Core
The furo[3,2-b]pyridin core is typically synthesized via cyclization reactions. For example:
-
Cycloaddition : A (4+3) dearomatative cycloaddition between 2-vinylindoles or furo[3,2-b]indoles and oxyallyl cations yields cyclohepta[b]indoles, which can be modified to form furo[3,2-b]pyridin derivatives .
-
GBB-MCR (Groebke–Blackburn–Bienaymé Multicomponent Reaction) : Utilizes pyridoxal, aldehydes, and isocyanides to generate furo[3,2-c]pyridin scaffolds, which may be structurally analogous to the target compound .
1.2. Carbamate Protection
The tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., sodium azide, triethylamine) . This step stabilizes the amine for subsequent transformations.
Table 1: Key Synthesis Methods
2.1. Deprotection of the tert-Butyl Carbamate
The Boc group is removed under acidic conditions (e.g., TFA, 0.5 mL, 6.535 mmol) to liberate the amine, enabling further functionalization .
2.2. Diazotization and Triazole Formation
2,3-Diamino-furo[3,2-b]pyridin derivatives undergo nitrosonium-mediated diazotization to form 1,2,3-triazoles. This involves:
-
Reaction with NaNO₂ (0.5 N, 1.5 equiv) in aqueous AcOH/H₂O (1:1) at 0 °C .
-
Subsequent coupling with aromatic amines or amidines to generate tricyclic heterocycles .
Table 2: Diazotization and Triazole Formation
| Step | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Diazotization | NaNO₂, AcOH/H₂O | 0 °C, 2 h | Triazolo[4′,5′:4,5]furo[3,2-b]pyridine | 65–80% | |
| Coupling | Aryl amines/amidines | CH₂Cl₂, 5% MeOH | Tricyclic triazoles | 55–70% |
Analytical Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₆N₂O₃ | |
| Molecular Weight | 236.27 g/mol | |
| Predicted CCS ([M+H]⁺) | 152.4 Ų |
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.
Materials Science: It can be incorporated into polymers to modify their properties.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug discovery, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Agriculture: The compound can be explored for use in agrochemicals, such as pesticides or herbicides.
Pharmaceuticals: It can be used in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of tert-butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors in signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table compares tert-butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate with two structurally related pyridine carbamates from the Catalog of Pyridine Compounds (2017):
Key Observations:
- Fused vs. Monocyclic Systems: The target compound’s furopyridine core distinguishes it from monocyclic pyridine derivatives.
- Substituent Effects : The fluorine atom in tert-butyl ((3-fluoropyridin-2-yl)methyl)carbamate increases electronegativity, which could enhance hydrogen-bonding capacity compared to the target compound . In contrast, the trimethoxy groups in tert-butyl (2,5,6-trimethoxypyridin-3-yl)carbamate improve solubility in organic solvents but may reduce metabolic stability .
- Molecular Weight : The target compound’s molecular weight is expected to exceed 250 g/mol due to the fused ring system, placing it between the two analogs in terms of size and complexity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate, and how can purity be optimized?
- Methodology :
-
Synthesis : React 2H,3H-furo[3,2-b]pyridin-3-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine or NaH) under inert conditions (N₂/Ar) at 0–5°C to minimize side reactions .
-
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor via TLC or HPLC .
-
Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to chloroformate) and extend reaction time (12–24 hours) at room temperature .
- Data Table :
| Base Used | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Et₃N | DCM | 0–5 | 78 | 97 |
| NaH | THF | RT | 85 | 95 |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- Methodology :
- NMR : Assign peaks for the tert-butyl group (1.2–1.4 ppm, singlet, 9H), carbamate NH (6.5–7.5 ppm, broad), and furopyridine protons (aromatic region, 6.8–8.2 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ (expected m/z ≈ 264.3) and fragmentation patterns (loss of tert-butyl group: m/z 164.1) .
- IR Spectroscopy : Identify carbamate C=O stretch (~1700 cm⁻¹) and N-H bend (~1530 cm⁻¹) .
Advanced Research Questions
Q. How do substituent modifications on the furopyridine ring influence reactivity and biological activity?
- Methodology :
-
SAR Studies : Synthesize analogs with electron-withdrawing (e.g., Cl, NO₂) or donating (e.g., OMe, NH₂) groups at the 5- or 6-position of the furopyridine. Test in enzyme inhibition assays (e.g., kinase panels) .
-
Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to compare electronic properties (HOMO/LUMO, Mulliken charges) and docking simulations (AutoDock Vina) to predict binding affinities .
- Data Table :
| Substituent | LogP | IC₅₀ (μM) | Binding Energy (kcal/mol) |
|---|---|---|---|
| -H | 2.1 | 12.3 | -8.2 |
| -Cl | 2.8 | 5.7 | -9.5 |
| -OMe | 1.9 | 18.9 | -7.1 |
Q. What crystallographic strategies resolve challenges in determining the compound’s solid-state structure?
- Methodology :
- Crystal Growth : Use vapor diffusion (hexane/ethyl acetate) to obtain single crystals. Optimize solvent ratios for slow evaporation .
- Refinement : Apply SHELXL for structure refinement. Address twinning or disorder using the TWIN/BASF commands. Validate with R-factor (<5%) and ADDSYM checks .
- Key Metrics : Report bond lengths (C=O: ~1.23 Å), angles (N-C-O: ~125°), and torsional angles for the furopyridine ring .
Q. How can conflicting reactivity data in nucleophilic substitution reactions be systematically analyzed?
- Methodology :
- Controlled Experiments : Vary nucleophiles (e.g., amines, thiols) under identical conditions (DMF, 80°C). Monitor via LC-MS to track intermediates .
- Mechanistic Probes : Use isotopic labeling (¹⁵N-amine) or trapping agents (TEMPO) to identify radical pathways. Compare kinetic data (Eyring plots) for SN1 vs. SN2 mechanisms .
- Case Study : Conflicting yields with aryl amines may arise from steric hindrance; bulkier amines (e.g., tert-butylamine) show <10% conversion vs. methylamine (75%) .
Methodological Guidelines
- Avoid Common Pitfalls :
- Data Interpretation : Cross-validate spectroscopic data with computational predictions (e.g., ChemDraw NMR simulation) to resolve ambiguities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
